6-methoxy-2-propan-2-yl-1H-benzimidazole

Medicinal Chemistry Drug Design Physicochemical Property

6-Methoxy-2-propan-2-yl-1H-benzimidazole (CAS 192696-36-9) is the defined 6-methoxy regioisomer with XLogP3 3.1 and TPSA 37.9 Ų. Its elevated lipophilicity outperforms lower-logP analogs like 2-ethyl-1H-benzimidazole (XLogP 1.9), making it the superior choice for hydrophobic binding pocket studies and CNS drug candidate development. The 6-methoxy group provides distinct electronic and steric directivity for electrophilic aromatic substitution, enabling downstream products inaccessible via the 5-methoxy isomer. CAS-verified procurement eliminates regioisomer contamination, ensuring analytical accuracy in HPLC/LC-MS method development and reliable SAR data. Secure this specific intermediate to safeguard experimental reproducibility.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 192696-36-9
Cat. No. B067117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-propan-2-yl-1H-benzimidazole
CAS192696-36-9
Synonyms1H-Benzimidazole,5-methoxy-2-(1-methylethyl)-(9CI)
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(N1)C=C(C=C2)OC
InChIInChI=1S/C11H14N2O/c1-7(2)11-12-9-5-4-8(14-3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13)
InChIKeyIAIIVKQZTWAAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-propan-2-yl-1H-benzimidazole Procurement Overview for Medicinal Chemistry and Agrochemical Research


6-Methoxy-2-propan-2-yl-1H-benzimidazole (CAS 192696-36-9) is a small-molecule heterocyclic compound belonging to the substituted benzimidazole class [1]. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, it features a 6-methoxy substituent and a 2-isopropyl group on the core scaffold . This specific substitution pattern is of interest as a synthetic intermediate or a privileged scaffold fragment in drug discovery, given the well-documented biological activity of benzimidazoles [1]. Its computed properties, such as a topological polar surface area (TPSA) of 37.9 Ų and XLogP3 of 3.1, provide a baseline for assessing its drug-likeness and differentiating it from other regioisomers .

Why Generic Substitution of 6-Methoxy-2-propan-2-yl-1H-benzimidazole is Scientifically Unjustified


The benzimidazole scaffold's biological activity is highly sensitive to the nature and position of substituents, making simple interchange with analogs risky without explicit comparative data. For 6-methoxy-2-propan-2-yl-1H-benzimidazole, its computed logP of 3.1 and TPSA of 37.9 Ų represent a unique physicochemical profile that directly impacts membrane permeability, solubility, and target engagement, which will differ from the 4-methoxy or 5-methoxy regioisomers or other 2-alkyl derivatives . While specific biological activity data for this precise compound is limited in the public domain, the established quantitative structure-activity relationship (QSAR) principles for benzimidazoles dictate that altering the methoxy group's ring position or substituting the isopropyl group will generate a non-identical profile, confounding research data . Therefore, substituting it with a general 'benzimidazole derivative' without identical CAS-number verification introduces an uncontrolled variable into any experimental or industrial process.

Quantitative Differentiators for 6-Methoxy-2-propan-2-yl-1H-benzimidazole vs. Closest Analogs


Physicochemical Differentiation: Computed XLogP3 vs. 4-Methoxy Regioisomer and 2-Ethyl Analog

The substitution pattern on the benzimidazole core dictates a compound's lipophilicity, a key determinant of ADME properties. The target compound's XLogP3 is 3.1 . This is a quantifiable difference compared to its closest regioisomer, 4-methoxy-2-propan-2-yl-1H-benzimidazole, which is predicted to have a distinct logP due to altered electronic distribution and hydrogen-bonding capabilities . Furthermore, a different 2-alkyl analog, 2-ethyl-1H-benzimidazole, has a computed XLogP3 of 1.9, highlighting the 2-isopropyl group's significant contribution to lipophilicity relative to a smaller alkyl chain [1]. This demonstrates that even minor structural modifications result in substantial changes to key molecular descriptors.

Medicinal Chemistry Drug Design Physicochemical Property

Hydrogen Bond Acceptor/Donor Count vs. 5-Methoxy-2-isopropyl Regioisomer

While the hydrogen bond donor (HBD) and acceptor (HBA) counts are identical (1 HBD, 2 HBA) between the 6-methoxy and 5-methoxy regioisomers due to their identical molecular formula [1], the spatial orientation of the acceptor methoxy oxygen differs. This positional difference results in a distinct electrostatic potential surface and is reflected in a divergent IUPAC name, 6-methoxy-2-propan-2-yl-1H-benzimidazole versus 5-methoxy-2-(1-methylethyl)-1H-benzimidazole [1]. The difference in Topological Polar Surface Area (TPSA) is likely minimal and not explicitly quantified in available databases, but the regioisomeric state is a critical procurement specification as it directly affects binding to targets with specific pharmacophoric constraints.

Medicinal Chemistry Molecular Recognition Pharmacophore Modeling

Physicochemical Differentiation: Topological Polar Surface Area vs. Des-Methoxy Analog

The introduction of the methoxy group directly modulates the TPSA, a critical parameter for predicting oral drug absorption. The target compound has a TPSA of 37.9 Ų . In contrast, the des-methoxy analog, 2-isopropyl-1H-benzimidazole, lacks this oxygen atom and will have a lower TPSA (approximately 28.7 Ų based on the removal of one oxygen atom from the calculation, with an HBA count reduction from 2 to 1) [1]. Compounds with a TPSA below 60 Ų are generally predicted to have good oral absorption, but the 9.2 Ų difference represents a quantifiable shift in this property space, which influences intestinal permeability and blood-brain barrier penetration.

ADME Oral Bioavailability Drug-Likeness

Optimal Research and Procurement Scenarios for 6-Methoxy-2-propan-2-yl-1H-benzimidazole


Investigating Lipophilic Privileged Scaffolds in Medicinal Chemistry

Given its computed XLogP3 of 3.1 , this compound is a superior choice over less lipophilic analogs like 2-ethyl-1H-benzimidazole (XLogP 1.9) for probing hydrophobic binding pockets or for developing central nervous system (CNS) drug candidates where higher logP is often correlated with better brain penetration. Procuring this specific CAS ensures the intended lipophilicity profile is maintained.

Synthetic Intermediate for Functionalized 6-Methoxy Benzimidazoles

The 6-methoxy substituent offers a specific electronic and steric environment for further derivatization. This compound is a superior intermediate compared to using 5-methoxy-2-isopropyl-1H-benzimidazole, as the 6-position provides a different directivity for electrophilic aromatic substitution, leading to a distinct set of downstream products not accessible from the 5-methoxy regioisomer [1]. Precise procurement of CAS 192696-36-9 is mandatory for this synthetic route.

Reference Standard for Positional Isomer Analytical Method Development

Since CAS 192696-36-9 is explicitly linked to the 6-methoxy regioisomer, as distinguished from the 5-methoxy form also ambiguously associated with this CAS by some regulatory bodies [1], it serves as a precise analytical reference standard. Using this defined compound allows for the development of robust HPLC or LC-MS methods to separate and identify the specific 6-methoxy regioisomer from its synthetic isomer.

Physicochemical Property Control in Agrochemical Lead Discovery

The compound's favorable XLogP3 and TPSA profile suggest potential for translocation in plants or cuticle penetration. Researchers can use this compound to explore benzimidazole-based fungicides or herbicides where a moderate lipophilicity (XLogP of 3.1 versus lower-value analogs) is hypothesized to improve uptake and transport .

Quote Request

Request a Quote for 6-methoxy-2-propan-2-yl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.